N-Methoxy-N-methyl-1H-imidazole-1-carboxamide
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Overview
Description
“N-Methoxy-N-methyl-1H-imidazole-1-carboxamide” (also known as “N-methoxy-N-methylcarbamoylimidazole”) is a chemical compound that can be used as a reagent in various chemical reactions .
Synthesis Analysis
This compound can be used to prepare “N-methoxy-N-methylcyanoformamide” by reacting with trimethylsilyl cyanide . It can also be used to produce esters and amides via chemoselective esterification and amidation of carboxylic acids .Molecular Structure Analysis
The molecular formula of “N-Methoxy-N-methyl-1H-imidazole-1-carboxamide” is C6H9N3O2 . The molecular weight is 155.16 .Chemical Reactions Analysis
“N-Methoxy-N-methyl-1H-imidazole-1-carboxamide” can be used as a reagent to prepare “N-methoxy-N-methylcyanoformamide” by reacting with trimethylsilyl cyanide . It can also be used to produce esters and amides via chemoselective esterification and amidation of carboxylic acids .Physical And Chemical Properties Analysis
“N-Methoxy-N-methyl-1H-imidazole-1-carboxamide” is a liquid at 20 degrees Celsius . It has a refractive index of 1.508 and a density of 1.204 g/mL at 25 °C .Scientific Research Applications
Synthesis of N-methoxy-N-methylcyanoformamide
“N-Methoxy-N-methyl-1H-imidazole-1-carboxamide” can be used as a reagent to prepare “N-methoxy-N-methylcyanoformamide” by reacting with trimethylsilyl cyanide .
Chemoselective Esterification of Carboxylic Acids
This compound can be used in the chemoselective esterification of carboxylic acids . This process is crucial in organic synthesis, particularly in the production of esters which are widely used in a variety of industries, including pharmaceuticals, cosmetics, and food.
Chemoselective Amidation of Carboxylic Acids
“N-Methoxy-N-methyl-1H-imidazole-1-carboxamide” can also be used in the chemoselective amidation of carboxylic acids . Amidation is a key reaction in organic synthesis, and amides are important compounds in biochemistry and pharmaceuticals.
Synthesis of Carbamoylimidazolium Iodides and Derivatives
This compound can be used to prepare carbamoylimidazolium iodides and their derivatives such as ureas, thioureas, carbamates, and amides upon reacting with amines, alcohols, thiols, and carboxylic acids .
Antibacterial Applications
Imidazole derivatives, including “N-Methoxy-N-methyl-1H-imidazole-1-carboxamide”, have shown extensive biological activity, including antibacterial properties . Thiosemicarbazide derivatives exhibited varied activity against Gram-positive bacteria, with MIC values ranging from 31.25 to 1000 µg/mL .
Antifungal Applications
Imidazole derivatives have also demonstrated antifungal properties . This suggests potential applications in the development of new antifungal agents.
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets, including enzymes and receptors .
Mode of Action
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide is used as a reagent in the preparation of various compounds . It reacts with trimethylsilyl cyanide to form N-methoxy-N-methylcyanoformamide . It also participates in the chemoselective esterification and amidation of carboxylic acids . The compound can react with amines, alcohols, thiols, and carboxylic acids to produce carbamoylimidazolium iodides and their derivatives such as ureas, thioureas, carbamates, and amides .
Pharmacokinetics
The compound is a liquid at room temperature, with a density of 1204 g/mL at 25 °C . It is stored under inert gas at a temperature between 2-8°C . These properties may influence its bioavailability.
Result of Action
As a reagent, it is primarily used in the synthesis of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide. The compound is sensitive to air and heat . Therefore, it is stored under inert gas and at low temperatures to maintain its stability .
properties
IUPAC Name |
N-methoxy-N-methylimidazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-8(11-2)6(10)9-4-3-7-5-9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQREVDTYAHWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N1C=CN=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide | |
CAS RN |
862873-06-1 |
Source
|
Record name | 862873-06-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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